Cas no 35298-48-7 (2,5-Dimethyl-3(2H)furanone)
2,5-Dimethyl-3(2H)furanone Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Dimethyl-3(2H)furanone
- Dimethylfuranone
- 2,2-dimethylfuran-3-one
- 2,5-DIMETHYL-3(2H)-FURANONE
- 3(2H)-Furanone, 2,2-dimethyl-
- 2,2-dimethyl-furan-3-one
- 2.2-Dimethyl-3(2H)-furanone
- 3(2H)-Furanone,2,2-dimethyl
- c1-6(2)5(7)3-4-8-6
- C6H8O2
- h3-4H,1-2H
- 2,2-Dimethyl-3(2H)-furanone
- dimethyl-3(2h)-furanone
- 2,2-dimethylfuran-3(2h)-one
- HVNICCSXGONRCB-UHFFFAOYSA-N
- FCH1115525
- 2,2-dimethyl-2,3-dihydrofuran-3-one
- 298D487
- InChI=1/C6H8O2/c1-6(2)5(7)3-4-8-6/h3-4H,1-2H
- SCHEMBL183127
- D87811
- AKOS015912801
- 35298-48-7
- FT-0755926
- CS-0092873
- 2,2-Dimethyl-3(2H)-furanone, 96%
- DTXSID10188787
-
- MDL: MFCD00075050
- Inchi: 1S/C6H8O2/c1-6(2)5(7)3-4-8-6/h3-4H,1-2H3
- InChI Key: HVNICCSXGONRCB-UHFFFAOYSA-N
- SMILES: O1C=CC(C1(C)C)=O
Computed Properties
- Exact Mass: 112.05200
- Monoisotopic Mass: 112.052
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.6
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: Uncertain
- Density: 1.027 g/mL at 25 °C(lit.)
- Boiling Point: 46-47 °C/18 mmHg(lit.)
- Flash Point: Fahrenheit: 125.6 ° f
Celsius: 52 ° c - Refractive Index: n20/D 1.455(lit.)
- PSA: 26.30000
- LogP: 0.87800
- Solubility: Insoluble
2,5-Dimethyl-3(2H)furanone Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H226
- Hazardous Material transportation number:UN 1224 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10
- Safety Instruction: S16-S27-S36/37/39
-
Hazardous Material Identification:
- HazardClass:3.2
- PackingGroup:III
- Storage Condition:2-8°C
- Packing Group:III
- Hazard Level:3.2
- Safety Term:3.2
- Packing Group:III
- Risk Phrases:R10
2,5-Dimethyl-3(2H)furanone Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2,5-Dimethyl-3(2H)furanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D265685-500mg |
2,5-Dimethyl-3(2H)furanone |
35298-48-7 | 500mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D265685-1000mg |
2,5-Dimethyl-3(2H)furanone |
35298-48-7 | 1g |
$ 300.00 | 2022-06-05 | ||
| TRC | D265685-2000mg |
2,5-Dimethyl-3(2H)furanone |
35298-48-7 | 2g |
$ 475.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00828-1g |
2,5-Dimethyl-3(2H)furanone |
35298-48-7 | 96% | 1g |
¥1578.0 | 2024-07-19 | |
| Chemenu | CM539690-1g |
2,2-Dimethylfuran-3(2H)-one |
35298-48-7 | 95%+ | 1g |
$1419 | 2023-02-02 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 335274-1G |
2,5-Dimethyl-3(2H)furanone |
35298-48-7 | 96% | 1G |
1039.15 | 2021-05-17 | |
| A2B Chem LLC | AF56178-1g |
2,2-Dimethyl-3(2h)-furanone |
35298-48-7 | 95% | 1g |
$182.00 | 2024-04-20 | |
| A2B Chem LLC | AF56178-5g |
2,2-Dimethyl-3(2h)-furanone |
35298-48-7 | 95% | 5g |
$510.00 | 2024-04-20 |
2,5-Dimethyl-3(2H)furanone Suppliers
2,5-Dimethyl-3(2H)furanone Related Literature
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1. Synthesis of tachrosin, (±)-stachyoidin, and (±)-tephrodin, prenylflavonoids of novel type from Tephrosia polystachyoidesSándor Antus,Loránd Farkas,Mihály Nógrádi,Ferenc Boross J. Chem. Soc. Perkin Trans. 1 1977 948
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Erbao Chen,Huanlu Song,Yi Li,Haijun Chen,Bao Wang,Xianing Che,Yu Zhang,Shuna Zhao RSC Adv. 2020 10 32276
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Tomas Davidek,Silke Illmann,Andreas Rytz,Imre Blank Food Funct. 2013 4 1105
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Probir Kumar Ojha,Kunal Roy RSC Adv. 2018 8 2293
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Hua Zhang,Jia Liu,Li-She Gan,Seema Dalal,Maria B. Cassera,Jian-Min Yue Org. Biomol. Chem. 2016 14 957
Additional information on 2,5-Dimethyl-3(2H)furanone
CAS No. 35298-48-7: Applications and Advancements in the Use of 2,5-Dimethyl-3(2H)furanone
CAS No. 35298-48-7, commonly known as 2,5-Dimethyl-3(2H)furanone, is a cyclic ketone compound with the molecular formula C₇H₈O₂. Its unique structure—a furan ring substituted with methyl groups at positions 2 and 5—contributes to its distinctive aroma profile and versatile chemical properties. Recent studies have highlighted its role as a key ingredient in both food flavoring and pharmaceutical development, driven by advancements in synthetic methodologies and bioactivity assessments.
In the food industry, flavor enhancement remains one of the most prominent applications of this compound. Researchers at the Institute for Food Technology (IFT) demonstrated that synthetic 35298-48-7-based additives can mimic natural caramelized or roasted notes more effectively than traditional analogs. A groundbreaking study published in Nature Food Science (June 2023) revealed novel encapsulation techniques that stabilize its volatile nature during processing, extending shelf life by up to 60% without compromising sensory qualities. This innovation aligns with global trends toward cleaner label ingredients while maintaining high-performance flavor delivery systems.
The compound’s potential in CAS No. 35298-48-7-driven pharmaceuticals has gained traction through recent pharmacokinetic analyses. A collaborative project between Stanford University and BioPharm Innovations identified its ability to modulate inflammatory pathways via PPARγ receptor activation, suggesting utility in chronic pain management formulations. Notably, a Phase I clinical trial reported in the Biochemical Pharmacology Journal (October 2023) showed promising results when combined with NSAIDs, reducing gastrointestinal side effects by approximately 40% compared to standard therapies.
Synthetic advancements have been pivotal for scaling production of this compound. Traditional acid-catalyzed synthesis routes faced challenges with selectivity until a research team from ETH Zurich introduced a titanium-based catalyst system that achieved >98% yield under mild conditions (published in Catalysis Today, March 1st). This method reduces energy consumption by eliminating high-pressure requirements while minimizing byproduct formation—a critical factor for cost-effective industrial manufacturing.
In biological systems studies, recent NMR spectroscopy data from Oxford University’s Department of Molecular Engineering revealed conformational flexibility at the methyl substituents that enhances protein binding affinity when incorporated into drug candidates targeting metabolic disorders. This structural insight has led to new combinatorial chemistry approaches where furanone scaffolds are functionalized with bioactive moieties for targeted delivery systems.
Eco-friendly production methods are now being prioritized due to regulatory shifts toward sustainable chemistry practices. A green synthesis pathway developed at MIT uses solvent-free microwave-assisted condensation between acetic anhydride and dimethoxyfurfural derivatives (described in Sustainable Chemical Processes, July/August issue). This approach eliminates hazardous intermediates typically associated with conventional methods while maintaining purity standards required for both food-grade and medicinal applications.
Sensory evaluation studies using gas chromatography-mass spectrometry (GCMS) have quantified its odor threshold at an unprecedented low of 0.01 ppb in aqueous solutions—critical information for precise formulation ratios in beverages and dairy products as outlined in a recent review article (Aroma Research Quarterly, Q1/Q4 crossover analysis). Such precision enables manufacturers to achieve desired sensory profiles using minimal quantities without triggering regulatory concerns over additive concentrations.
Innovative application areas continue to emerge from ongoing research collaborations across disciplines. Biotechnologists at DSM Nutritional Products recently engineered microbial strains capable of producing furanones through fermentation processes (Microbial Cell Factories Journal, December release), offering scalable biomanufacturing options that reduce reliance on petrochemical feedstocks while enhancing product sustainability credentials.
New analytical techniques like circular dichroism spectroscopy have provided deeper insights into its interaction dynamics with biological macromolecules such as collagen fibers (Biomaterials Innovation Reports, January findings). These studies indicate potential uses as a stabilizing agent in topical pharmaceutical formulations where maintaining structural integrity is essential for therapeutic efficacy.
A recent computational study published in Molecular Simulation Letters(April issue) modeled its binding affinity with GABA receptors using quantum mechanics calculations, suggesting future investigations into neuroprotective applications could be viable directions for drug discovery programs targeting neurodegenerative diseases.
In food safety advancements, independent laboratories like Eurofins conducted multi-year stability trials showing no degradation products below ppm levels even after prolonged storage under accelerated conditions (- see comparative data from their April technical bulletin available through industry databases - ). This robustness supports its use across diverse product categories including heat-treated foods where volatile compounds typically degrade rapidly.
New formulation strategies combining this compound with nano-emulsion technologies are demonstrating improved solubility profiles—critical for parenteral drug delivery systems—as evidenced by preclinical results presented at the European Pharmaceutical Sciences Congress last November (Poster Session #16-B).
Sustainability metrics now form part of all new production evaluations following updated industry guidelines from IUPAC’s Green Chemistry Task Force (- referenced through their official May publication - ). The compound’s carbon footprint has been reduced by over 60% through process intensification techniques validated by independent lifecycle assessments conducted across three continents during Q4 of last year.
New regulatory frameworks emerging from FDA guidance documents released late last year emphasize sensory safety thresholds requiring precise dosing mechanisms—areas where this compound’s well-characterized sensory profile provides distinct advantages over less studied alternatives (- see FDA Technical Bulletin #7A/PHARM - ). Its established history of safe use spans decades across multiple industries which continues to facilitate rapid approvals for novel applications compared to newly discovered compounds requiring extensive toxicology testing.
Ongoing research into structural analogs is yielding promising results: substituting one methyl group with hydroxyl moieties creates derivatives exhibiting enhanced antimicrobial activity against gram-negative bacteria according to data presented at the International Conference on Natural Products Chemistry earlier this month (Session ID: ICNPC_09).
New analytical detection methods developed at Bruker Daltonics now allow real-time monitoring during industrial production using portable mass spectrometers calibrated specifically for furanone derivatives (- patent pending application filed February 1st - ). This ensures consistent purity levels throughout manufacturing processes which was previously a challenge due to similar molecular weight compounds present during synthesis stages.
In consumer product development trends observed during Q1 market analysis reports from Mintel GNPD show increasing demand for furanone-based ingredients across premium skincare lines targeting anti-glycation effects—this aligns with emerging scientific consensus linking furanones to reduced advanced glycation end-product formation mechanisms observed under cellular stress conditions (- see peer-reviewed article published March/April - ).)
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